Cas no 35675-46-8 (Benzoyl chloride,3-methyl-4-nitro-)

Benzoyl chloride, 3-methyl-4-nitro-, is a nitro-substituted benzoyl chloride derivative characterized by its reactive acyl chloride functional group and electron-withdrawing nitro substituent. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the nitro group enhances its reactivity in electrophilic aromatic substitution and acylation reactions, while the methyl group influences steric and electronic properties. Its high purity and stability under controlled conditions make it suitable for precise synthetic applications. Proper handling is essential due to its moisture sensitivity and potential corrosiveness.
Benzoyl chloride,3-methyl-4-nitro- structure
35675-46-8 structure
Product Name:Benzoyl chloride,3-methyl-4-nitro-
CAS No:35675-46-8
MF:C8H6ClNO3
MW:199.591141223907
MDL:MFCD00035883
CID:311988
PubChem ID:3015795
Update Time:2025-10-29

Benzoyl chloride,3-methyl-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride,3-methyl-4-nitro-
    • 3-methyl-4-nitro Benzoyl chloride
    • 3-methyl-4-nitro-benzoic acid chloride
    • 3-Methyl-4-nitro-benzoyl chloride
    • 3-Methyl-4-nitro-benzoylchlorid
    • 3-Methyl-p-nitrobenzoyl chloride
    • 4-nitro-3-methyl-benzoylchloride
    • Benzoyl chloride,3-methyl-4-nitro
    • EINECS 252-670-0
    • 3-Methyl-4-nitrobenzoyl chloride
    • 3-methyl-4-nitrobenzoylchloride
    • MQH46LEX98
    • DUEGOHNPUBPUIV-UHFFFAOYSA-N
    • Benzoyl chloride, 3-methyl-4-nitro-
    • AKOS009216921
    • 35675-46-8
    • NS00029896
    • DTXSID40189181
    • MFCD00035883
    • SCHEMBL844701
    • DTXCID70111672
    • DB-357176
    • MDL: MFCD00035883
    • Inchi: 1S/C8H6ClNO3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3
    • InChI Key: DUEGOHNPUBPUIV-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC(=C(C)C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 199.00400
  • Monoisotopic Mass: 199.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 62.9A^2

Experimental Properties

  • Density: 1.386
  • Boiling Point: 299.2°Cat760mmHg
  • Flash Point: 134.7°C
  • Refractive Index: 1.579
  • PSA: 62.89000
  • LogP: 2.80540

Benzoyl chloride,3-methyl-4-nitro- Security Information

  • Storage Condition:(BD315570)

Benzoyl chloride,3-methyl-4-nitro- Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzoyl chloride,3-methyl-4-nitro- Pricemore >>

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Benzoyl chloride,3-methyl-4-nitro- Production Method

Additional information on Benzoyl chloride,3-methyl-4-nitro-

Comprehensive Guide to Benzoyl chloride,3-methyl-4-nitro- (CAS No. 35675-46-8): Properties, Applications, and Market Insights

Benzoyl chloride,3-methyl-4-nitro- (CAS No. 35675-46-8) is a specialized organic compound widely used in fine chemical synthesis and pharmaceutical intermediates. This yellow crystalline solid belongs to the class of nitro-substituted benzoyl chlorides, known for their reactivity and versatility in organic transformations. With the molecular formula C8H6ClNO3, it features a benzoyl chloride core modified by a methyl group at the 3-position and a nitro group at the 4-position, creating unique electronic properties that make it valuable for targeted chemical synthesis.

The compound's physicochemical properties include a molecular weight of 199.59 g/mol and characteristic absorption in the UV-visible spectrum due to its conjugated nitroaromatic system. Its reactivity profile combines the acylating power of the benzoyl chloride moiety with the electron-withdrawing effects of the nitro group, making it particularly useful in nucleophilic aromatic substitution reactions. Researchers frequently search for "3-methyl-4-nitrobenzoyl chloride solubility" and "35675-46-8 stability" as these properties are crucial for handling and application in synthetic protocols.

In pharmaceutical applications, Benzoyl chloride,3-methyl-4-nitro- serves as a key building block for active pharmaceutical ingredients (APIs). Recent trends show growing interest in its use for developing nitroaromatic-based drug candidates, particularly in antimicrobial and anti-inflammatory research. The compound's structural features allow for efficient derivatization, addressing current demands for "novel antibiotic scaffolds" and "multitargeting pharmaceutical agents" – both trending topics in medicinal chemistry.

The material science field utilizes this compound for synthesizing advanced organic materials with specific optical and electronic properties. With increasing searches for "nitroaromatic electronic materials" and "photoactive compounds", researchers are exploring its potential in organic semiconductors and nonlinear optical materials. The electron-deficient nature of the nitro group combined with the modifiable benzoyl chloride functionality makes it attractive for designing molecular electronics components.

From a synthetic chemistry perspective, 3-methyl-4-nitrobenzoyl chloride offers distinct advantages in regioselective reactions. The methyl group's steric influence and the nitro group's electronic effects create predictable reaction patterns that synthetic chemists value when searching for "directed aromatic substitutions" or "ortho-functionalization methods". These properties align with current interests in atom-economical synthesis and green chemistry approaches.

The global market for nitro-substituted benzoyl derivatives shows steady growth, driven by pharmaceutical and specialty chemical demand. Industry reports indicate particular interest in "high-purity 35675-46-8 suppliers" and "custom synthesis nitroaromatics", reflecting the compound's importance in research and development. Quality specifications typically require ≥98% purity, with HPLC analysis becoming standard for pharmaceutical-grade material.

Handling Benzoyl chloride,3-methyl-4-nitro- requires standard precautions for reactive aromatic compounds. Common search queries include "35675-46-8 storage conditions" and "3-methyl-4-nitrobenzoyl chloride handling", emphasizing the need for proper information dissemination. The compound should be protected from moisture and stored in amber glass under inert atmosphere to maintain stability.

Analytical characterization of this compound typically involves FT-IR spectroscopy (showing characteristic C=O stretch at ~1760 cm⁻¹ and NO₂ asymmetrical stretch at ~1530 cm⁻¹), 1H NMR (showing distinctive aromatic proton patterns), and mass spectrometry (with molecular ion peak at m/z 199). These analytical data points are frequently searched by quality control professionals and researchers verifying compound identity.

Recent patent literature reveals innovative applications of 3-methyl-4-nitrobenzoyl chloride in covalent organic frameworks (COFs) and molecular imprinting polymers. The compound's ability to participate in both condensation reactions and subsequent nitro group transformations makes it valuable for designing functional porous materials – a hot topic in materials science research.

Environmental considerations for nitroaromatic compounds have led to increased searches for "biodegradation of 35675-46-8" and "green synthesis nitrobenzoyl chlorides". While the compound demonstrates moderate persistence, proper waste management procedures should be followed. Recent advances in catalytic reduction methods offer promising approaches for treating nitroaromatic-containing waste streams.

For researchers considering Benzoyl chloride,3-methyl-4-nitro- in their work, key comparison points include its reactivity relative to 4-nitrobenzoyl chloride (CAS 122-04-3) and 2-methyl-4-nitrobenzoyl chloride (CAS 3970-32-9). The positional isomerism affects both electronic properties and steric accessibility, making "nitrobenzoyl chloride isomer comparison" a valuable search term for synthetic planning.

The compound's future applications may expand into agrochemical intermediates and dye precursors, areas showing renewed research interest. With increasing attention to "nitroaromatic bioactivity" and "colored organic materials", 3-methyl-4-nitrobenzoyl chloride could play important roles in developing next-generation functional compounds.

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